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Compound of Interest

Compound Name:
6-Bromo-3-iodo-2-

methoxypyrazolo[1,5-a]pyrimidine

CAS No.: 2094638-75-0

Cat. No.: B2954307

Get Quote

Executive Summary: The "Privileged" Gateway
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal

chemistry due to its bioisosteric relationship with the purine core of ATP. This structural mimicry

allows it to serve as a potent template for kinase inhibitors (e.g., B-Raf, Trk, CDK9) and GABA-

A receptor modulators (e.g., Zaleplon).

The 3-iodo-pyrazolo[1,5-a]pyrimidine derivative is not merely a catalog compound; it is the

strategic linchpin for diversity-oriented synthesis (DOS). The iodine atom at the C-3 position

exploits the unique electronic distribution of the fused ring system, serving as a highly reactive

handle for Palladium-catalyzed cross-couplings. This guide details the regioselective synthesis,

chemical reactivity, and biological validation of this critical intermediate.[1]

Synthetic Architecture & Electronic Theory
2.1 Regioselectivity of the Core
The pyrazolo[1,5-a]pyrimidine system exhibits a distinct electronic push-pull mechanism.
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C-3 Position (Nucleophilic): The pyrazole ring is electron-rich. The C-3 position is the most

nucleophilic site, making it highly susceptible to electrophilic aromatic substitution (SEAr),

such as iodination.

C-7 Position (Electrophilic): Conversely, the pyrimidine ring (specifically C-7) is electron-

deficient, facilitating Nucleophilic Aromatic Substitution (SNAr), particularly when a leaving

group (Cl, Br) is present.

This duality allows for orthogonal functionalization: assembling the core, iodinating at C-3, and

substituting at C-7 to create complex libraries.

2.2 Synthesis of the 3-Iodo Core
The most robust route involves the cyclization of 5-aminopyrazole with 1,3-dicarbonyls,

followed by regioselective iodination.

Mechanism of Iodination: Unlike benzene, which often requires Lewis acid catalysis for

iodination, the electron-rich pyrazole moiety reacts readily with N-iodosuccinimide (NIS) under

mild conditions. The reaction proceeds via the formation of a sigma complex at C-3, followed

by deprotonation to restore aromaticity.
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Figure 1: Synthetic workflow for accessing the 3-iodo gateway and downstream

functionalization.

The Iodine Gateway: Functionalization Strategies
The 3-iodo group is the entry point for introducing hydrophobic bulk, which is critical for

occupying the "gatekeeper" pockets in protein kinases.
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3.1 Suzuki-Miyaura Cross-Coupling
The most common transformation is the coupling of the 3-iodo intermediate with aryl- or

heteroaryl-boronic acids.

Catalyst System: Pd(dppf)Cl2 or Pd(PPh3)4 are standard.

Base/Solvent: Na2CO3 or K3PO4 in Dioxane/Water (4:1).

Outcome: Introduction of biaryl motifs essential for π-stacking interactions within the ATP

binding cleft.

3.2 Sonogashira Coupling
Direct alkynylation at C-3 allows for rigid spacers.

Reagents: Terminal alkyne, Pd(PPh3)2Cl2, CuI, Et3N.

Application: Used to extend the molecule towards solvent-exposed regions of the target

protein.

Medicinal Chemistry & SAR (Structure-Activity
Relationship)
The 3-iodo derivatives are primarily precursors to potent inhibitors, but the iodine itself can

participate in Halogen Bonding (X-bond). This is a highly directional non-covalent interaction

where the sigma-hole of the iodine acts as a Lewis acid toward backbone carbonyl oxygen

atoms in the target protein.

Key Biological Targets:

Trk Kinases (TrkA/B/C): 3-Aryl derivatives (synthesized from 3-iodo precursors) show

nanomolar inhibition of NTRK fusion cancers [1].

CDK9 (Cyclin-Dependent Kinase 9): Inhibition leads to reduction of Mcl-1 and apoptosis in

malignant cells [3].[2]
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Pim-1 Kinase: 3-Aryl-5-amino derivatives are selective inhibitors, with the C-3 substituent

dictating selectivity over other kinases [16].

Data Summary: Impact of C-3 Modification

Compound
Variant

C-3
Substituent

Target IC50 / Activity
Role of
Substituent

Intermediate Iodine Synthetic N/A

Reactive Handle

/ Halogen Bond

Donor

Derivative A
4-Methoxy-

phenyl
TrkA 1.7 nM

Hydrophobic fit in

ATP pocket [1]

Derivative B Pyridin-3-yl CDK9 <10 nM
H-bond acceptor

interaction [3]

Derivative C Phenyl-amide B-Raf <50 nM

Gatekeeper

residue

interaction [4]

Detailed Experimental Protocols
5.1 Protocol A: Regioselective Synthesis of 3-Iodo-pyrazolo[1,5-
a]pyrimidine
Source Validation: Adapted from verified NIS protocols [6, 8, 21].

Reagents:

Pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv)

N-Iodosuccinimide (NIS) (1.1 equiv)

Acetonitrile (MeCN) (0.5 M concentration)

Procedure:
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Dissolution: Dissolve the pyrazolo[1,5-a]pyrimidine substrate in anhydrous MeCN in a round-

bottom flask.

Addition: Add NIS (1.1 equiv) portion-wise at room temperature (25°C). Note: The reaction is

generally exothermic; cooling to 0°C may be required for large scales.

Monitoring: Stir the reaction mixture at room temperature. Monitor by TLC (typically 30 min to

2 hours). The starting material (lower Rf) should disappear, converting to the 3-iodo product

(higher Rf).

Workup: Dilute the mixture with ethyl acetate. Wash with saturated aqueous sodium

thiosulfate (to remove excess iodine/succinimide species) followed by brine.

Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Recrystallize from

Ethanol or purify via silica gel chromatography (Hexane/EtOAc).

Expected Yield: 85–95%.

5.2 Protocol B: Suzuki Coupling of 3-Iodo Intermediate
Source Validation: Standard Pd-catalyzed cross-coupling [12, 17].

Reagents:

3-Iodo-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

Aryl Boronic Acid (1.2 equiv)

Pd(dppf)Cl2·DCM (0.05 equiv)

2M Na2CO3 (aq) (3.0 equiv)

1,4-Dioxane (0.2 M)

Procedure:

Degassing: Combine the 3-iodo substrate, boronic acid, and solvent in a reaction vial.

Sparge with Nitrogen/Argon for 5 minutes.
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Catalyst Addition: Add the Pd catalyst and base. Seal the vessel immediately.

Reaction: Heat to 90°C for 4–12 hours.

Workup: Cool to RT, filter through a Celite pad, and concentrate.

Purification: Flash chromatography is required to remove Palladium residues and

protodeboronated byproducts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com
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